(2-(Aminomethyl)pyridin-4-yl)boronic acid

Übersicht

Beschreibung

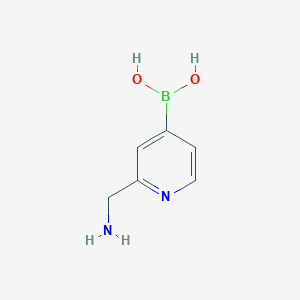

(2-(Aminomethyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)pyridin-4-yl)boronic acid typically involves the reaction of 4-bromopyridine with a boronic acid derivative under palladium-catalyzed conditions. The process can be summarized as follows:

Starting Material: 4-bromopyridine.

Reagents: Boronic acid derivative, palladium catalyst, base (e.g., potassium carbonate).

Conditions: The reaction is usually carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: (2-(Aminomethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene), inert atmosphere, elevated temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Boronate esters or boronic anhydrides.

Substitution: Amino-substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

This compound features a boronic acid group attached to a pyridine ring with an aminomethyl substituent. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in organic synthesis and medicinal chemistry.

Scientific Research Applications

1. Chemistry:

- Cross-Coupling Reactions: (2-(Aminomethyl)pyridin-4-yl)boronic acid is primarily used as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

- Synthesis of Advanced Materials: It is employed in producing polymers and advanced materials due to its ability to form stable boronate complexes.

2. Biology:

- Enzyme Mechanism Studies: The compound serves as a tool for investigating enzyme mechanisms, particularly those involving boron-containing compounds.

- Development of Boron-Containing Drugs: Its structural properties allow for the design of novel therapeutic agents targeting various biological pathways.

3. Medicine:

- Boron Neutron Capture Therapy (BNCT): Research indicates potential applications in BNCT for cancer treatment, where boron compounds are used to selectively target and destroy cancer cells .

- Drug Development: It plays a role in synthesizing drug candidates, particularly those targeting enzyme inhibitors involved in metabolic pathways .

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

1. Inhibition of Enzymatic Activity:

Research has shown that this compound effectively inhibits specific enzymes involved in cancer metabolism, suggesting its potential use in cancer therapies.

2. Synthesis of Antiviral Agents:

A study focused on utilizing this compound as an intermediate in synthesizing antiviral agents, demonstrating its relevance in developing new therapeutic strategies against viral infections .

3. Pharmacological Studies:

Investigations into its pharmacokinetic properties reveal that hydrolysis at physiological pH impacts its bioavailability and therapeutic efficacy, guiding future drug development efforts .

Wirkmechanismus

The mechanism of action of (2-(Aminomethyl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid group can interact with diols and other nucleophiles, making it useful for enzyme inhibition and drug design .

Vergleich Mit ähnlichen Verbindungen

(2-Methylpyridin-4-yl)boronic Acid: Similar structure but with a methyl group instead of an aminomethyl group.

2-Aminopyridine-4-boronic Acid, Pinacol Ester: A boronic acid ester derivative with similar reactivity.

Uniqueness: (2-(Aminomethyl)pyridin-4-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable building block in organic synthesis .

Biologische Aktivität

(2-(Aminomethyl)pyridin-4-yl)boronic acid, with the CAS number 2225178-67-4, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C₆H₉BN₂O₂

- Molecular Weight : 151.96 g/mol

- Structure : The compound features a pyridine ring substituted with an aminomethyl group and a boronic acid functional group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit enzymes that rely on these interactions, such as proteases and hydrolases. The boron atom in the structure plays a pivotal role in these interactions, enhancing the compound's affinity for specific biological targets.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of various enzymes, including:

- Urease : It has been shown to inhibit urease activity, which is significant in treating conditions related to urea metabolism .

- Proteases : The compound's ability to interact with serine and cysteine proteases opens avenues for developing therapeutic agents targeting cancer and inflammatory diseases .

2. Cancer Research

Studies have demonstrated that boronic acids can be utilized in the design of targeted cancer therapies. For instance, derivatives similar to this compound have been explored as potential inhibitors of fibroblast activation protein (FAP), which is overexpressed in certain tumors. Such compounds exhibit promising tumor-targeting capabilities .

3. Antidiabetic Potential

The compound's interaction with glucose-regulating enzymes suggests potential applications in diabetes management. By modulating enzyme activity, it may help regulate blood sugar levels .

Case Study 1: Urease Inhibition

A study evaluated the inhibitory effects of this compound on urease activity. Results indicated a significant reduction in urease activity, demonstrating its potential as a therapeutic agent for conditions like urinary tract infections.

Case Study 2: Cancer Imaging

In preclinical evaluations, derivatives of boronic acids were assessed as PET tracers targeting FAP. The incorporation of this compound showed enhanced tumor uptake compared to standard tracers, indicating its utility in cancer imaging and therapy .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

[2-(aminomethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,10-11H,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZVZTDEUBDQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)CN)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.